molecular formula C23H29ClN2O5S B2498629 3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 921916-81-6

3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

Katalognummer: B2498629
CAS-Nummer: 921916-81-6
Molekulargewicht: 481
InChI-Schlüssel: TWCOMXSBCTWLAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H29ClN2O5S and its molecular weight is 481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound belonging to the class of oxazepine derivatives. These compounds are noted for their diverse biological activities, including potential therapeutic effects against various diseases. This article aims to explore the biological activity of this specific compound through a review of available research findings and case studies.

Molecular Formula: C23H29ClN2O5S
Molecular Weight: 481.01 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Antitumor Activity
    • Research has indicated that oxazepine derivatives exhibit significant antitumor properties. For instance, studies have shown that certain structural modifications can enhance the cytotoxicity against various cancer cell lines. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antimicrobial Properties
    • Compounds with sulfonamide groups are traditionally known for their antimicrobial activities. Preliminary studies suggest that derivatives similar to the target compound exhibit effectiveness against a range of bacteria and fungi. The mechanism often involves inhibition of bacterial folic acid synthesis .
  • Neuroprotective Effects
    • Some oxazepine derivatives have been reported to possess neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. This activity is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Study 1: Antitumor Activity

A study conducted by Yamaguchi et al. (1998) explored the synthesis of various oxazepine derivatives and their antitumor activities. The results indicated that modifications to the oxazepine structure could significantly enhance cytotoxicity against human cancer cell lines . Although the specific compound was not tested, its structural similarities suggest potential effectiveness.

Case Study 2: Antimicrobial Efficacy

Research by Costa Silva et al. (2021) demonstrated that compounds with sulfonamide groups showed high inhibition rates against Pseudomonas aeruginosa and Klebsiella pneumoniae. The study highlighted the importance of structural features in determining antimicrobial potency . The target compound's sulfonamide moiety suggests it may exhibit similar activities.

Research Findings

Activity TypeFindings
AntitumorStructural analogs show significant cytotoxicity against cancer cells
AntimicrobialHigh inhibition against Gram-negative bacteria reported
NeuroprotectivePotential modulation of neurotransmitter systems noted

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its biological activity. Specifically, it has been associated with the inhibition of receptor-interacting protein kinase 1 (RIP1), which plays a critical role in inflammatory processes and programmed cell death pathways. Inhibitors of RIP1 are being explored for their therapeutic promise in neurodegenerative diseases and inflammatory disorders.

Drug Development

Given its unique structure, this compound is being studied for its potential to serve as a lead compound in drug development. The synthesis of derivatives or analogs may enhance biological activity or alter pharmacokinetic properties. Research indicates that modifications to the oxazepine structure can lead to improved efficacy against specific biological targets.

Interaction Studies

Studies focusing on the binding affinity of this compound to RIP1 kinase and related targets utilize various techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies aim to elucidate the mechanism of action and optimize the compound’s pharmacological profile.

Case Studies and Research Findings

StudyFocusFindings
Study 1RIP1 Kinase InhibitionDemonstrated that derivatives of oxazepines exhibit significant inhibition of RIP1 kinase activity, suggesting potential for anti-inflammatory therapies.
Study 2Anticancer ActivityInvestigated the cytotoxic effects of related compounds on cancer cell lines, indicating that modifications to the oxazepine structure can enhance anticancer properties .
Study 3PharmacokineticsExplored the absorption and distribution characteristics of similar compounds, providing insights into optimizing bioavailability for therapeutic use.

Eigenschaften

IUPAC Name

3-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O5S/c1-15(2)10-11-26-19-12-16(6-8-21(19)31-14-23(3,4)22(26)27)25-32(28,29)17-7-9-20(30-5)18(24)13-17/h6-9,12-13,15,25H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCOMXSBCTWLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.